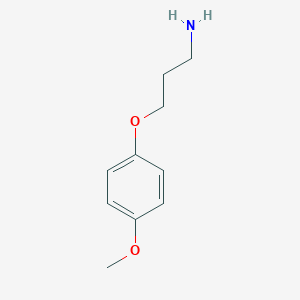

3-(4-Methoxyphenoxy)propan-1-amine

Beschreibung

Contextualization within Amine and Ether Chemistry

The chemical behavior of 3-(4-Methoxyphenoxy)propan-1-amine is dictated by its two primary functional groups. The primary amine group is basic and nucleophilic, allowing it to readily participate in reactions such as alkylation, acylation, and condensation. The ether linkage, specifically the methoxy (B1213986) group on the phenyl ring, is an electron-donating group that can influence the reactivity of the aromatic ring in electrophilic substitution reactions. chemicalbook.com This dual functionality makes it a valuable component in the design of new molecular architectures.

The synthesis of this compound can be achieved through several routes, with a common method being the nucleophilic substitution of 4-methoxyphenol (B1676288) with 3-chloropropan-1-amine in the presence of a base. chemicalbook.com

Significance as a Synthetic Intermediate in Complex Molecule Design

The primary significance of this compound in advanced chemical research lies in its role as a versatile synthetic intermediate. chemicalbook.comprotheragen.ai Its structure serves as a scaffold for the construction of more complex, high-value molecules, particularly in the realm of pharmaceuticals and agrochemicals. chemicalbook.com

One of the most notable applications of this compound is in the synthesis of 1,4-benzothiazepine derivatives. chemicalbook.com These heterocyclic compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis often involves the reaction of this compound with a substituted 2-aminothiophenol. The amine group of the former and the thiol group of the latter participate in a cyclization reaction to form the seven-membered benzothiazepine (B8601423) ring.

Beyond this specific application, the reactive amine handle allows for its incorporation into a variety of molecular frameworks through reactions like reductive amination and amide bond formation. This adaptability makes it a valuable building block for creating libraries of compounds for drug discovery screening.

Overview of Potential Research Trajectories

The future research involving this compound is poised to expand into several promising areas. chemicalbook.comprotheragen.ai In medicinal chemistry, its role as a precursor for bioactive molecules will likely be further explored. chemicalbook.com The derivatives of this compound are being investigated for their potential as antimicrobial and anti-inflammatory agents.

Furthermore, the structural motif of this compound can be found in compounds being explored for their interaction with various neurotransmitter systems, suggesting potential applications in the development of treatments for neurological disorders. The exploration of its derivatives as ligands for specific biological receptors and enzymes continues to be an active area of research. chemicalbook.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-methoxyphenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6H,2,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGAPYLHHZMWPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389984 | |

| Record name | 3-(4-Methoxy-phenoxy)-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100841-00-7 | |

| Record name | 3-(4-Methoxy-phenoxy)-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-aminopropoxy)-4-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 4 Methoxyphenoxy Propan 1 Amine

Established Synthetic Routes and Reaction Mechanisms

Two primary routes have been effectively utilized for the synthesis of 3-(4-methoxyphenoxy)propan-1-amine: the direct nucleophilic substitution involving phenol-alkylamine coupling and a multi-step approach that employs a carbamate (B1207046) protecting group.

A principal method for synthesizing this compound is through a nucleophilic substitution reaction, a variation of the Williamson ether synthesis. numberanalytics.comnumberanalytics.com This reaction involves the coupling of 4-methoxyphenol (B1676288) with 3-chloropropan-1-amine under basic conditions. The core of this transformation is the nucleophilic attack of the phenoxide ion on the electrophilic carbon of the alkyl halide. numberanalytics.com

The initial and crucial step in this synthetic route is the deprotonation of 4-methoxyphenol to generate the more nucleophilic phenoxide ion. umb.edu The acidity of the phenolic hydrogen allows for its removal by a suitable base. umb.edu Strong bases are typically employed to ensure complete formation of the alkoxide. numberanalytics.com Common bases used for this purpose include sodium hydride (NaH) and potassium tert-butoxide (KOtBu). numberanalytics.com The choice of base can significantly influence the reaction's efficiency. numberanalytics.com For instance, the use of a strong base like sodium hydride effectively and irreversibly deprotonates the alcohol, driving the reaction forward as the hydrogen gas byproduct evolves from the solution. masterorganicchemistry.com

The Williamson ether synthesis proceeds via an S(_N)2 mechanism. numberanalytics.com This mechanism involves the backside attack of the nucleophile—in this case, the 4-methoxyphenoxide ion—on the carbon atom bearing the halogen in the alkyl halide (3-chloropropan-1-amine). numberanalytics.com This concerted step results in the displacement of the halide leaving group and the formation of the new carbon-oxygen ether bond. masterorganicchemistry.com For this reaction to be efficient, primary alkyl halides are preferred, as secondary and tertiary halides are more prone to undergo elimination reactions under the strong basic conditions required. francis-press.com

The reactivity of the phenoxide ion is a key factor. While the negative charge on the oxygen atom makes it a potent nucleophile, resonance delocalization of the lone pair of electrons into the benzene (B151609) ring can slightly diminish its nucleophilicity compared to a simple alkoxide. ucalgary.ca

The success and yield of the synthesis are highly dependent on the optimization of several reaction parameters.

Solvents: The choice of solvent is critical in an S(_N)2 reaction. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often preferred. numberanalytics.com These solvents are capable of solvating the cation of the base, thereby increasing the nucleophilicity of the phenoxide anion. numberanalytics.com

| Base | Solvent | Yield (%) |

| Sodium Hydride (NaH) | DMF | 85 |

| Potassium tert-Butoxide (KOtBu) | DMSO | 90 |

| Sodium Hydroxide (B78521) (NaOH) | H₂O | 40 |

Table 1. Influence of Base and Solvent on Williamson Ether Synthesis Yield. numberanalytics.com

Temperature: Increasing the reaction temperature generally accelerates the reaction rate. numberanalytics.com However, excessively high temperatures can lead to undesirable side reactions and a decrease in selectivity. numberanalytics.comsacredheart.edu In some cases, microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes while maintaining good yields. sacredheart.edu

Reaction Time: The duration of the reaction is also a critical parameter. Laboratory-scale syntheses may run for as long as 24 hours to ensure completion.

An alternative and often higher-yielding synthetic route involves the use of a protecting group for the amine functionality. This strategy is particularly useful when direct coupling proves to be inefficient or leads to multiple byproducts. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability under various conditions and its relatively straightforward removal. masterorganicchemistry.com

The synthesis begins with the protection of the amine group of a suitable starting material. In this case, tert-butyl (3-chloropropyl)carbamate is a key intermediate. sigmaaldrich.combroadpharm.com This protected alkyl halide can then be coupled with 4-methoxyphenol under basic conditions, similar to the direct nucleophilic substitution described earlier. The resulting intermediate is tert-butyl (3-(4-methoxyphenoxy)propyl)carbamate.

Carbamate Deprotection Strategy

Acid-Mediated Deprotection Methodologies

A common strategy in the synthesis of primary amines involves the use of a protecting group for the amine functionality, which is later removed in a deprotection step. For the synthesis of this compound, this can be accomplished by first reacting 4-methoxyphenol with a suitable N-protected 3-halopropanamine, such as N-Boc-3-aminopropyl bromide. The resulting protected intermediate, tert-butyl (3-(4-methoxyphenoxy)propyl)carbamate, is then subjected to acid-mediated deprotection. Treatment with a strong acid, such as 85% aqueous phosphoric acid, effectively cleaves the tert-butyloxycarbonyl (Boc) group, yielding the desired this compound.

Reduction of Nitrile Precursors, e.g., 3-(4-Methoxyphenoxy)propanenitrile (B1345591)

An alternative synthetic approach involves the reduction of a nitrile precursor, 3-(4-methoxyphenoxy)propanenitrile. This nitrile intermediate can be synthesized from 4-methoxyphenol and acrylonitrile. chemicalbook.com The nitrile group in 3-(4-methoxyphenoxy)propanenitrile can then be reduced to a primary amine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. For instance, palladium or nickel catalysts are effective for the hydrogenation process.

Alkylation Reactions of Phenol Derivatives with Propan-1-amine

The Williamson ether synthesis provides a direct method for forming the ether linkage. masterorganicchemistry.comyoutube.comyoutube.comyoutube.comkhanacademy.org In this approach, 4-methoxyphenol is first deprotonated with a base, such as sodium hydroxide or potassium carbonate, to form the more nucleophilic 4-methoxyphenoxide ion. This phenoxide then undergoes a nucleophilic substitution reaction (SN2) with a 3-halopropan-1-amine, like 3-chloropropan-1-amine, to yield this compound. The reaction is best performed with primary alkyl halides to avoid competing elimination reactions. youtube.com

Coupling Reactions (e.g., Aryl Halides with Amines)

Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination and Ullmann condensation, offer powerful tools for the formation of carbon-nitrogen bonds.

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. youtube.commanchester.ac.ukacsgcipr.org In the context of synthesizing this compound, this could conceptually involve the reaction of an appropriate aryl halide with 3-aminopropanol, followed by further functional group manipulation. The efficiency of this reaction is highly dependent on the choice of palladium catalyst, phosphine (B1218219) ligand, and base. nih.gov

The Ullmann condensation is a copper-catalyzed reaction that can also be used to form C-N bonds. organic-chemistry.orgfrontiersin.org This reaction typically requires higher temperatures than the palladium-catalyzed methods but can be effective for coupling aryl halides with aliphatic amines.

Comparative Analysis of Synthetic Pathways

Each synthetic route to this compound possesses distinct advantages and disadvantages.

| Synthetic Pathway | Advantages | Disadvantages |

| Acid-Mediated Deprotection | High-yielding, utilizes common protecting groups. | Requires an additional protection-deprotection sequence, increasing step count. |

| Reduction of Nitrile Precursors | Can be a high-yielding and efficient method. | Requires the use of powerful and potentially hazardous reducing agents like LiAlH₄. |

| Alkylation of Phenol Derivatives | Direct, one-step synthesis of the ether linkage. | Can be prone to side reactions, particularly with secondary or tertiary alkyl halides. youtube.com |

| Coupling Reactions | High functional group tolerance, generally efficient. | Catalysts and ligands can be expensive, and reaction optimization may be required. nih.gov |

Industrial Scale-Up Considerations and Process Engineering

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of several factors to ensure a safe, efficient, and cost-effective process.

Reaction Engineering for Maximized Yield and Cost Efficiency

For industrial-scale production, optimizing reaction conditions is paramount. This includes a thorough investigation of parameters such as temperature, pressure, reaction time, and catalyst loading to maximize product yield and minimize the formation of byproducts. The choice of solvent is also critical, with a focus on cost, safety, and environmental impact. For instance, in the alkylation method, the use of a phase-transfer catalyst could enhance the reaction rate and facilitate easier product separation. In the reduction of the nitrile precursor, exploring heterogeneous catalysts for hydrogenation can simplify catalyst removal and recycling, thereby reducing costs. Continuous flow reactors may offer advantages over batch processing by providing better control over reaction parameters and improving safety and efficiency for large-scale operations.

Catalyst Utilization in Large-Scale Synthesis (e.g., Heterogeneous Catalysts)

In the large-scale synthesis of amines, including this compound, heterogeneous catalysts are pivotal. Unlike their homogeneous counterparts, heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas phase reaction mixture. numberanalytics.comresearchgate.net This characteristic offers significant advantages in industrial settings, primarily the ease of separation from the reaction mixture post-reaction. This simplifies product purification, prevents catalyst contamination of the final product, and, most importantly, allows for the recovery and reuse of the catalyst, which is crucial for cost-effective and sustainable manufacturing. numberanalytics.com

The synthesis of primary amines often involves reductive amination or the reduction of nitriles. For these transformations, a variety of solid-supported metal catalysts are employed. The choice of catalyst can significantly influence reaction efficiency, selectivity, and the conditions required. numberanalytics.com

Key Heterogeneous Catalysts in Amine Synthesis:

Platinum-group Metals (PGMs): Catalysts based on palladium (Pd), platinum (Pt), and rhodium (Rh) are highly effective for hydrogenation reactions. For instance, palladium on carbon (Pd/C) is a widely used catalyst for reductive aminations. researchgate.net Rhodium supported on titanium dioxide (Rh/TiO₂) has been shown to be effective in the reductive amination of furanics, a process that can be translated to other aromatic compounds. nih.gov

Non-Noble Metal Catalysts: To reduce costs, catalysts based on non-noble metals like nickel (Ni), cobalt (Co), and copper (Cu) are also extensively used. A patented process for the synthesis of 3-methoxypropanamine, a structurally related alkoxy propanamine, utilizes a copper-cobalt catalyst supported on an alumina-diatomite matrix (Cu-Co/Al₂O₃-diatomite). google.comgoogle.com This type of catalyst is designed for vapor-phase amination in a fixed-bed reactor. google.comgoogle.com

The table below summarizes representative heterogeneous catalysts applicable to the synthesis of primary amines, which could be adapted for the production of this compound.

| Catalyst Type | Metal(s) | Support | Typical Application | Advantages |

| Noble Metal | Palladium (Pd) | Carbon (C) | Reductive Amination, Nitrile Reduction | High activity, good selectivity |

| Noble Metal | Platinum (Pt) | Alumina (Al₂O₃) | Hydrogenation | High efficiency under various conditions |

| Noble Metal | Rhodium (Rh) | Titania (TiO₂) | Reductive Amination | Effective for specific substrates nih.gov |

| Base Metal | Copper-Cobalt (Cu-Co) | Alumina-Diatomite | Vapor-Phase Amination of Alcohols | Lower cost, robust for continuous processes google.comgoogle.com |

| Base Metal | Nickel (Ni) | Silica (B1680970) or Alumina | Hydrogenation | Cost-effective alternative to noble metals |

The primary challenge in scaling up the use of these catalysts is maintaining their activity and selectivity over numerous cycles. numberanalytics.com Careful selection of the catalyst, support, and reaction conditions is essential to ensure consistent product quality and process efficiency in an industrial setting. numberanalytics.com

Solvent Recovery and Recycling Systems

Solvents are integral to most chemical manufacturing processes, including the synthesis of pharmaceutical intermediates like this compound. They are used to dissolve reactants, facilitate heat transfer, and aid in purification. However, solvents contribute significantly to the cost and environmental footprint of a chemical process. nih.gov Therefore, efficient solvent recovery and recycling are critical components of sustainable and economical large-scale production. solventwasher.com

The choice of solvent recovery technology depends on the properties of the solvent and the composition of the waste stream. nih.gov Common methods employed in the pharmaceutical and chemical industries include:

Distillation: This is the most common method for solvent recovery. By heating the solvent mixture, the component with the lower boiling point evaporates first and can be collected after condensation. solventwasher.com For mixtures containing water, azeotropic or fractional distillation may be necessary to achieve the desired purity for reuse. Patents related to amine recovery often describe distillation as a key step, sometimes in combination with solvent extraction to break azeotropes or handle water-soluble amines. google.com

Adsorption: This method uses a solid adsorbent, such as activated carbon, to capture solvent molecules from a liquid or gas stream. The solvent can then be recovered by regenerating the adsorbent, for example, by treating it with hot water or steam. google.com

Membrane Separation: Technologies like pervaporation and vapor permeation use semi-permeable membranes to separate solvents from a mixture. This can be particularly useful for breaking azeotropes or separating temperature-sensitive components.

Extraction: Liquid-liquid extraction can be used to transfer the desired amine product from an aqueous phase to an organic solvent, from which it can be more easily isolated. The choice of extraction solvent is critical for ensuring efficient separation and recovery. google.com

The implementation of a robust solvent recovery system can lead to recovery rates exceeding 90-95%, drastically reducing raw material costs and waste disposal fees.

| Recovery Technology | Principle | Typical Application | Key Benefits |

| Distillation | Separation based on differences in boiling points. solventwasher.com | Recovery of common organic solvents (e.g., ethanol (B145695), THF, toluene) from reaction mixtures. | High purity recovery, well-established technology. |

| Adsorption | Solvent molecules adhere to the surface of a porous solid. google.com | Removing low concentrations of solvents from air or water streams. | High efficiency for dilute streams. |

| Membrane Separation | Selective passage of solvent molecules through a membrane. | Breaking azeotropes, dewatering solvents. | Energy-efficient, can operate at ambient temperature. |

| Extraction | Preferential partitioning of a solute between two immiscible liquid phases. google.com | Recovering water-soluble amines from aqueous solutions. | Enables separation of complex mixtures. |

Continuous Flow System Implementations (e.g., Microreactor Technology)

Modern pharmaceutical and fine chemical manufacturing is increasingly shifting from traditional batch processing to continuous flow synthesis. aist.go.jp This approach, often utilizing microreactors or packed-bed reactors, offers substantial advantages for the large-scale production of this compound. europa.eu

In a continuous flow system, reactants are continuously pumped through a reactor where the chemical transformation occurs. The product exits the reactor in a continuous stream. beilstein-journals.org This methodology integrates well with the use of heterogeneous catalysts, which can be packed into a column (a packed-bed reactor) that the reaction mixture flows through. aist.go.jp

The key benefits of continuous flow processing include:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, reducing the risk of thermal runaways.

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to more consistent product quality and potentially higher yields. nih.gov

Scalability: Scaling up a continuous process often involves running the system for a longer duration or using multiple reactors in parallel ("numbering-up"), which is often simpler and more predictable than redesigning large batch reactors. europa.eu

Integration and Automation: Flow systems allow for the seamless integration of reaction, work-up, and purification steps, leading to a highly automated and efficient end-to-end process. europa.eu

A continuous process for synthesizing an alkoxy propanamine, for example, could involve pumping the precursor alcohol, ammonia, and hydrogen through a heated, fixed-bed reactor containing a heterogeneous amination catalyst. google.comgoogle.com The output stream would then be cooled to separate gases for recycling, and the liquid product stream would proceed to downstream purification steps. Research has demonstrated the long-term durability of such systems, with some catalytic flow reactors for amine synthesis showing stable performance for over 72 hours of continuous operation. researchgate.net

| Parameter | Batch Processing | Continuous Flow Processing |

| Scale-Up Strategy | Increase vessel size | Increase run time or "number-up" reactors europa.eu |

| Heat Transfer | Limited by surface area | Excellent due to high surface-area-to-volume ratio nih.gov |

| Safety | Higher risk due to large volumes of reactants | Inherently safer due to small reactor volumes |

| Consistency | Potential for batch-to-batch variation | High consistency and reproducibility |

| Process Integration | Steps are typically discrete | Easily integrated into a single, automated process europa.eu |

Advanced Chemical Reactivity and Derivative Synthesis of 3 4 Methoxyphenoxy Propan 1 Amine

Chemical Transformations of the Amine Functionality

The primary amine group is the most reactive site in the molecule, readily undergoing a variety of chemical reactions.

The oxidation of primary amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. britannica.com Mild oxidation of primary amines of the type RCH₂NH₂ can yield nitriles (R-C≡N). britannica.com More vigorous oxidation can convert the amine to nitroso (R-NO) or nitro (R-NO₂) compounds. britannica.comyoutube.com For instance, oxidation with hydrogen peroxide or peroxy acids can initially form an N-oxide, which can be further oxidized. youtube.com

Common oxidizing agents used for such transformations include potassium permanganate (B83412) and chromium trioxide. The use of neutral permanganate in aqueous t-butyl alcohol has been shown to be an efficient method for the oxidative hydrolysis of primary amines to their corresponding aldehydes. sciencemadness.orgacs.org Another approach involves the use of molecular oxygen with catalysts like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and tungsten oxide/alumina (WO₃/Al₂O₃) to convert primary amines to oximes. nih.gov

Table 1: Potential Oxidation Products of 3-(4-Methoxyphenoxy)propan-1-amine

| Oxidizing Agent | Potential Product(s) |

| Mild Oxidizing Agents (e.g., NaOCl) | 3-(4-Methoxyphenoxy)propanenitrile (B1345591) |

| Strong Oxidizing Agents (e.g., KMnO₄) | 1-Methoxy-4-(3-nitropropoxy)benzene |

| Hydrogen Peroxide (H₂O₂) / Peroxy Acids | 3-(4-Methoxyphenoxy)propylamine N-oxide, 1-Methoxy-4-(3-nitrosopropoxy)benzene |

| Neutral Permanganate | 3-(4-Methoxyphenoxy)propanal |

| O₂ with DPPH and WO₃/Al₂O₃ | 3-(4-Methoxyphenoxy)propanal oxime |

This table is illustrative and the actual products would need to be confirmed by experimental characterization techniques such as NMR and mass spectrometry.

While the primary amine functionality in this compound is already in a reduced state, it can serve as a precursor for the synthesis of more complex secondary and tertiary amines through reductive amination. This process involves the reaction of the primary amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding substituted amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

For example, the reaction of this compound with a generic aldehyde (R'CHO) in the presence of a reducing agent would yield a secondary amine.

Reaction Scheme: C₁₀H₁₅NO₂ + R'CHO → [Imine Intermediate] --(Reducing Agent)--> 3-(4-Methoxyphenoxy)-N-(R')propan-1-amine

Similarly, reaction with a ketone (R'R''CO) would lead to a tertiary amine. The synthesis of tertiary amines can also be achieved through direct Brønsted acid-catalyzed reductive amination with formamide. rsc.org

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily reacting with a variety of electrophiles. britannica.com

Alkylation: Alkylation with alkyl halides (R-X) is a common method to produce secondary and tertiary amines. youtube.comlibretexts.org However, this reaction can be difficult to control and often leads to a mixture of products, including the quaternary ammonium (B1175870) salt, as the product amine is often more nucleophilic than the starting amine. masterorganicchemistry.com

Acylation: Acylation with acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O) yields stable amide derivatives. britannica.com This reaction is generally high-yielding and proceeds under mild conditions. For instance, the reaction of this compound with acetyl chloride would produce N-(3-(4-methoxyphenoxy)propyl)acetamide.

Table 2: Examples of Nucleophilic Substitution Reactions

| Electrophile | Reagent Class | Product Type |

| Methyl Iodide | Alkyl Halide | Secondary/Tertiary Amine, Quaternary Ammonium Salt |

| Acetyl Chloride | Acyl Chloride | Amide |

| Acetic Anhydride | Acid Anhydride | Amide |

| Phosgene | Acyl Chloride | Isocyanate or Urea derivative |

Reactions Involving the Ether Linkage and Aromatic Moiety

The methoxy-substituted phenyl ring also participates in important chemical transformations, primarily through electrophilic aromatic substitution.

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy (B1213986) group and, to a lesser extent, the aminopropyl ether group. pearson.comquora.comdoubtnut.com These substituents direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.orgulethbridge.cawikipedia.org

Given that the para position is already occupied by the propoxyamine chain, electrophilic substitution is expected to occur at the ortho positions relative to the methoxy group (positions 3 and 5 on the benzene (B151609) ring). Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgmasterorganicchemistry.com For example, bromination of anisole, a similar compound, is very fast and primarily yields the para- and ortho-bromo isomers. libretexts.org

The reactivity of the aromatic ring is significantly influenced by the electronic effects of its substituents. ulethbridge.cawikipedia.org The methoxy group (-OCH₃) is a strong activating group due to its ability to donate electron density to the ring through resonance (a +M effect), which outweighs its electron-withdrawing inductive effect (-I effect). youtube.comorganicchemistrytutor.com This increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles. quora.com

Synthesis of Complex Organic Molecules Incorporating the this compound Scaffold

The reactivity of the primary amine function allows this compound to serve as a key intermediate in the synthesis of a wide array of complex organic structures. chemicalbook.com Its utility is particularly noted in the construction of pharmacologically active agents and functional polymers.

N-benzyl derivatives of this compound can be synthesized through reductive amination. This common and versatile reaction involves the initial reaction of the primary amine with an aldehyde, such as benzaldehyde, to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). The latter is particularly effective as it can selectively reduce the imine in the presence of the unreacted aldehyde. This method provides a controlled way to introduce a benzyl (B1604629) group onto the nitrogen atom, yielding N-benzyl-3-(4-methoxyphenoxy)propan-1-amine.

Table 1: Synthesis of N-Benzyl Derivative via Reductive Amination

| Reactant 1 | Reactant 2 | Key Reagent(s) | Product |

| This compound | Benzaldehyde | Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN) | N-benzyl-3-(4-methoxyphenoxy)propan-1-amine |

The 1,4-benzothiazepine core is a privileged scaffold in medicinal chemistry, known to exhibit a range of biological activities. This compound has been identified as a key precursor for the synthesis of 1,4-benzothiazepine analogues. In these syntheses, the amine can be incorporated to form a side chain crucial for the molecule's interaction with biological targets. For instance, the synthesis can involve the reaction of the amine with a suitable benzothiazepine (B8601423) core or the construction of the heterocyclic ring system from precursors that already contain the (4-methoxyphenoxy)propyl moiety. The presence of this specific side chain can be critical for modulating the pharmacological properties of the final compound.

Table 2: General Structure of 1,4-Benzothiazepine Analogues

| Core Scaffold | Key Building Block | Resulting Structural Feature |

| 1,4-Benzothiazepine | This compound | N-substituted (4-methoxyphenoxy)propyl side chain |

Antifolates are a class of drugs that inhibit the action of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids in the malaria parasite, Plasmodium falciparum. wits.ac.zagoogle.com While direct synthesis of antifolates using this compound is not explicitly detailed in the reviewed literature, structurally similar compounds featuring a flexible phenoxy-propyl or phenoxy-propoxy side chain have shown significant antimalarial activity. wits.ac.za Research has demonstrated that flexible pyrimidine (B1678525) analogues, designed to overcome resistance to existing drugs like pyrimethamine, are potent inhibitors of the P. falciparum DHFR enzyme. wits.ac.za For example, 5-(3-(3,5-Dichlorophenoxy)propyl)-6-phenylpyrimidine-2,4-diamine and 6-(3-(3,4-dichlorophenoxy)propoxy)pyrimidine-2,4-diamine have exhibited high efficacy against drug-resistant strains. wits.ac.za The structural motif of a phenoxy group separated from a core heterocycle by a three-carbon chain, as present in this compound, is a key feature for these next-generation antifolates. This makes the title compound a highly relevant and potential precursor for the synthesis of novel antimalarial agents.

Table 3: Related Anti-Malarial Antifolates with Phenoxy-Alkyl Side Chains

| Compound Name | Side Chain Structure | Reported Activity |

| 5-(3-(3,5-Dichlorophenoxy)propyl)-6-phenylpyrimidine-2,4-diamine | 3-(3,5-Dichlorophenoxy)propyl | IC₅₀ = 0.09 µM against FCR-3 P. falciparum strain wits.ac.za |

| 6-(3-(3,4-Dichlorophenoxy)propoxy)pyrimidine-2,4-diamine | 3-(3,4-Dichlorophenoxy)propoxy | IC₅₀ = 4.46 µM against FCR-3 P. falciparum strain wits.ac.za |

Primary amines are widely used as initiators for the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) to produce well-defined polypeptides. nih.govillinois.edu The polymerization is initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of the NCA monomer. illinois.edu This process allows for the creation of polymers with controlled chain length and specific end-group functionality. rsc.org

Given its primary amine functionality, this compound is a suitable initiator for the ROP of NCAs, such as L-tyrosine-NCA. Using this amine as an initiator would result in a poly(L-tyrosine) chain with the 3-(4-methoxyphenoxy)propyl group covalently attached at the N-terminus. Such functional polymers and their nanoassemblies are of interest for various biomaterial applications, including drug delivery and tissue engineering, leveraging the biocompatibility of the polypeptide backbone. nih.govnih.gov

Table 4: Polymer Synthesis via Ring-Opening Polymerization (ROP)

| Monomer | Initiator | Polymerization Method | Resulting Polymer Structure |

| L-Tyrosine N-carboxyanhydride (L-Tyr-NCA) | This compound | Ring-Opening Polymerization (ROP) | Poly(L-tyrosine) with a terminal 3-(4-methoxyphenoxy)propyl group |

Exploration of Biological Activities and Molecular Interactions

Mechanisms of Action at the Molecular Level

The action of a pharmacologically active compound is fundamentally determined by its interactions with specific molecular targets, such as receptors and enzymes. For 3-(4-Methoxyphenoxy)propan-1-amine, its structural similarity to known neuroactive molecules provides a basis for understanding its potential mechanisms of action.

Ligand Binding to Specific Receptors and Enzymes

As a primary amine, this compound has the potential to act as a ligand, binding to specific receptors and transporters. cymitquimica.com Research into structurally related compounds has shown that the phenoxypropanamine scaffold is a key feature for binding to monoamine transporters. Specifically, modifications to the methoxyphenoxy group have been shown to influence binding affinity for serotonin (B10506) receptors.

While direct binding data for this compound is not extensively available in public literature, the known pharmacology of its analogues offers significant insights. For instance, the structurally similar compound nisoxetine, which features a 2-methoxyphenoxy group, is a potent and selective inhibitor of the norepinephrine (B1679862) transporter (NET). This suggests that the methoxyphenoxypropanamine backbone has a high affinity for this critical transporter.

Modulation of Receptor and Enzyme Activity

The binding of a ligand to a receptor or enzyme can either activate (agonist), block (antagonist), or otherwise modulate its activity. In the context of monoamine transporters, compounds like this compound and its analogues are primarily known for their inhibitory effects on neurotransmitter reuptake. By blocking the action of transporters such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), these compounds increase the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling.

Studies on analogues have demonstrated that subtle changes to the phenoxy ring can significantly alter the modulatory activity. For example, the position of the methoxy (B1213986) group is a critical determinant of selectivity.

Interaction with Neurotransmitter Systems

Serotonin Pathway Interactions

The serotonin system is a key target for many psychoactive drugs. The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synapse. Research has indicated that modifications to the phenoxy group of phenoxypropanamine compounds can significantly enhance binding affinity to serotonin receptors, suggesting a potential pathway for the development of selective serotonin reuptake inhibitors (SSRIs). The presence of a substituent at the 4-position of the phenoxy ring, as is the case with the methoxy group in this compound, is a feature often associated with enhanced affinity for the serotonin transporter.

Norepinephrine Pathway Interactions

The norepinephrine system is another critical target for this class of compounds. The norepinephrine transporter (NET) plays a crucial role in regulating the concentration of norepinephrine in the synapse. The structural analogue nisoxetine, which differs only in the position of the methoxy group on the phenoxy ring (position 2), is a potent and highly selective inhibitor of NET. This strong precedent suggests that this compound itself is likely to interact with the norepinephrine transporter, although its specific affinity and selectivity profile may differ.

Modulation of Intracellular Calcium Homeostasis

Derivatives of this compound have been identified as promising modulators of intracellular calcium (Ca²⁺) signaling, a fundamental process in cardiac muscle contraction and relaxation. Dysregulation of Ca²⁺ homeostasis is a key factor in the pathology of heart failure. Specific derivatives have demonstrated the ability to interact with key proteins that regulate Ca²⁺ flow within cardiac cells, namely the ryanodine (B192298) receptor 2 (RyR2) and the sarco/endoplasmic reticulum Ca²⁺-ATPase 2a (SERCA2a).

The ryanodine receptor 2 (RyR2) is a calcium release channel located on the sarcoplasmic reticulum (SR) of cardiomyocytes. In heart failure, RyR2 channels can become "leaky," leading to abnormal Ca²⁺ release and contributing to arrhythmias and weakened heart contractions. Certain derivatives of this compound have been shown to act as RyR2-stabilizing agents, effectively "patching" these leaks.

A study investigating a series of 1,4-benzothiazepines and their structural analogues, including derivatives of 3-[(4-methoxyphenyl)oxy]propane-1-amine, found that these compounds can reduce the aberrant Ca²⁺ leak from the endoplasmic reticulum in cells expressing RyR2. acs.org These "open" analogues of 1,4-benzothiazepines demonstrated the ability to stabilize the RyR2 channel, a crucial activity for potential heart failure therapies. acs.orgnih.gov For instance, a derivative of 3-[(4-methoxyphenyl)thio]propane-1-amine with a cyclopropanol (B106826) group exhibited RyR2-stabilizing activity in the nanomolar range. nih.gov The stabilization of the RyR2-FKBP12 complex, a key interaction for normal channel function, is a proposed mechanism for the therapeutic effects of related 1,4-benzothiazepine derivatives like S107. researchgate.net

The sarco/endoplasmic reticulum Ca²⁺-ATPase 2a (SERCA2a) is a pump responsible for transporting Ca²⁺ from the cytoplasm back into the sarcoplasmic reticulum, a process essential for muscle relaxation. In heart failure, SERCA2a activity is often diminished, leading to impaired relaxation and reduced Ca²⁺ stores for subsequent contractions.

The same study that identified RyR2-stabilizing properties also revealed that these derivatives can stimulate SERCA2a activity. acs.orgnih.govexlibrisgroup.comnih.gov Specifically, they were found to enhance ATP hydrolysis mediated by SERCA2a in cardiac sarcoplasmic reticulum microsomes. acs.org One notable 1,4-benzothiazepine derivative demonstrated a half-maximal effective concentration (EC50) for SERCA2a stimulation as low as 383 nM. nih.govexlibrisgroup.comnih.gov This dual action of both stabilizing RyR2 and stimulating SERCA2a presents a highly desirable profile for a heart failure therapeutic, as it addresses two key aspects of the underlying pathology. The development of selective SERCA2a stimulators from related compounds like istaroxime (B1662506) further highlights the therapeutic potential of targeting this pathway. unimib.itnih.govnih.govresearchgate.net

The collective effect of RyR2 stabilization and SERCA2a stimulation is a significant reduction in the diastolic Ca²⁺ leak from the sarcoplasmic/endoplasmic reticulum. This pathological leak is a hallmark of heart failure, contributing to both systolic and diastolic dysfunction.

Table 1: Biological Activity of this compound Derivatives on Calcium Homeostasis

| Derivative Class | Target | Activity | Reported Efficacy | Reference |

|---|---|---|---|---|

| 3-[(4-Methoxyphenyl)oxy]propane-1-amine Analogues | RyR2 | Stabilization | Reduced Ca²⁺ leak from ER | acs.org |

| 1,4-Benzothiazepine derivative (cyclopropanol) | SERCA2a | Stimulation | EC50 of 383 nM | nih.govexlibrisgroup.comnih.gov |

| 3-[(4-Methoxyphenyl)thio]propane-1-amine derivative | RyR2 | Stabilization | Nanomolar EC50 | nih.gov |

Broader Biological System Interactions

Beyond the modulation of intracellular calcium, the structural motif of this compound has been explored for its potential in other therapeutic areas, including antibacterial and antimalarial applications.

There is growing interest in the antibacterial potential of aryloxypropanamine derivatives. While direct studies on this compound are limited, research on the closely related class of 1,3-bis(aryloxy)propan-2-amines has provided valuable insights. These synthetic compounds have demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govresearchgate.net

The proposed mechanism of action involves interference with essential bacterial metabolic and cellular processes. nih.govnih.gov Docking studies have suggested that these compounds may target:

FtsZ (Filamenting temperature-sensitive mutant Z): A crucial protein involved in bacterial cell division. Its inhibition would prevent bacteria from dividing and propagating.

NorA (Quinolone resistance protein norA): A multidrug efflux pump that bacteria use to expel antibiotics. Inhibiting this pump could restore the efficacy of other antibiotics.

FabI (Enoyl-[acyl-carrier-protein] reductase): An enzyme essential for fatty acid synthesis, a vital component of the bacterial cell membrane.

These findings suggest that derivatives of this compound could be developed as novel antibacterial agents that act by disrupting fundamental bacterial pathways.

Table 2: Potential Antibacterial Mechanisms of Aryloxypropanamine Derivatives

| Potential Target | Biological Process | Consequence of Inhibition | Reference |

|---|---|---|---|

| FtsZ | Bacterial Cell Division | Halts bacterial replication | nih.govnih.gov |

| NorA Efflux Pump | Drug Resistance | Increases bacterial susceptibility to antibiotics | nih.govnih.gov |

| FabI | Fatty Acid Synthesis | Disrupts cell membrane integrity | nih.govnih.gov |

The fight against malaria is continually challenged by the emergence of drug-resistant parasite strains, necessitating the discovery of new therapeutic agents. The 3-phenoxypropan-1-amine (B1584369) scaffold has been investigated as a potential starting point for the development of novel antimalarials. While direct evidence for the antimalarial activity of this compound derivatives is still emerging, related structures have shown promise. For example, 3-hydroxy-propanamidines have demonstrated potent in vitro activity against Plasmodium falciparum. nih.gov

One of the most well-established targets for antimalarial drugs is dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleic acids in the parasite. Inhibition of DHFR disrupts parasite replication. nih.govnih.gov Many successful antimalarial drugs are DHFR inhibitors. Given the structural similarities to other compounds with antimalarial properties, it is plausible that derivatives of this compound could be designed to inhibit P. falciparum DHFR. Further research is needed to explore this potential and to synthesize and test specific derivatives for their antimalarial efficacy and mechanism of action. Other 1-aryl-3-substituted propanol (B110389) derivatives have also shown promise as antimalarial agents. nih.gov

Kappa Opioid Receptor Antagonism in Related Structures

The kappa opioid receptor (KOR) is a G protein-coupled receptor involved in mediating pain, mood, and addiction. nih.govwikipedia.org Antagonists of this receptor are of significant interest for treating depression, anxiety, and substance use disorders. Extensive research has identified several classes of KOR antagonists, which are typically characterized by complex molecular scaffolds.

Direct studies investigating this compound as a KOR antagonist are not found in the current scientific literature. The structure of this compound, a relatively simple aryl-oxy-alkylamine, does not correspond to the known pharmacophores of high-affinity KOR antagonists. Prominent KOR antagonists often possess rigid, multi-cyclic structures, such as those based on morphinan (B1239233) or piperidine (B6355638) scaffolds, which provide the necessary conformational arrangement to bind effectively to the receptor. nih.gov

For example, JDTic, a highly selective KOR antagonist, features a tetrahydroisoquinoline ring system fused with a piperidine ring, a structural complexity far greater than that of this compound. nih.gov Similarly, norbinaltorphimine (B1679850) (nor-BNI) is a dimeric naltrexone (B1662487) derivative. jove.com The discovery of novel KOR antagonists has often involved the optimization of these complex chemotypes. nih.gov There is no indication from structure-activity relationship studies in the literature to suggest that simple phenoxypropanamine derivatives possess significant KOR antagonist activity.

Table 1: Representative Kappa Opioid Receptor (KOR) Antagonists and Their Structural Class

| Compound Name | Structural Class | Key Features |

|---|---|---|

| JDTic | Tetrahydroisoquinoline | Rigid polycyclic system, high selectivity. nih.gov |

| Norbinaltorphimine (nor-BNI) | Morphinan Dimer | Dimeric structure derived from naltrexone, long duration of action. jove.com |

| 5'-Guanidinonaltrindole (GNTI) | Naltrexone Derivative | Indole ring fused to a morphinan core. |

Enzyme Interaction Studies in Biochemical Research

The compound this compound is available commercially and is noted for its utility as a chemical intermediate in the synthesis of pharmaceuticals and other chemicals. chemicalbook.com However, specific biochemical research detailing its direct interactions with, or inhibition of, particular enzymes is not documented in the reviewed scientific literature.

Phenylpropanoid derivatives, a broad class of plant secondary metabolites, are known to possess a wide range of biological activities, including antioxidant and anti-inflammatory effects, which are often mediated through interactions with enzymes. nih.gov However, this compound is a synthetic molecule and does not fall directly into this natural product class, though it shares some basic structural elements. Without dedicated enzymatic assays or screening studies, it is not possible to specify any enzyme targets for this compound. Its primary and terminal amine functionalities, along with the ether linkage, offer potential sites for metabolic transformation by various enzyme systems in vivo, but studies detailing these pathways have not been published.

Structure Activity Relationship Sar Studies and Rational Drug Design

Impact of the 4-Methoxyphenoxy Moiety on Biological Activity

Research on analogs has demonstrated the importance of the methoxy (B1213986) group's position. For example, in a series of benzylaminomorphinan derivatives, the introduction of a methoxy group on the benzyl (B1604629) ring had a pronounced effect on opioid receptor affinity and selectivity. nih.gov A para-methoxy analog, similar in substitution pattern to 3-(4-Methoxyphenoxy)propan-1-amine, retained subnanomolar affinity for the mu-opioid receptor (MOR) with excellent selectivity against the delta-opioid receptor (DOR). nih.gov This highlights the favorable interactions that the para-methoxy substitution can establish within a receptor's binding pocket.

Furthermore, studies on tranylcypromine (B92988) analogs, a classic MAO inhibitor, have shown that a 4-methoxy substitution can lead to greater inhibition of MAO-A compared to the unsubstituted parent compound. nih.gov This suggests that the electron-donating nature of the methoxy group can enhance the inhibitory activity, likely by influencing the electronic environment of the aromatic ring and its interaction with the enzyme's active site.

Role of the Propan-1-amine Chain in Molecular Recognition

The propan-1-amine chain serves as a flexible linker connecting the aromatic phenoxy ring to the basic amine group, playing a vital role in molecular recognition and binding. The length and conformation of this chain are critical for correctly positioning the key interacting moieties—the aromatic ring and the amine group—within the target's binding site.

In the context of MAO inhibitors, the amine group is understood to be a key recognition element. It is generally accepted that the deprotonated amine moiety of the substrate binds to the active site of MAO-A and MAO-B for oxidation. nih.gov The propan-1-amine chain, therefore, acts as a scaffold to present this amine group in the appropriate orientation for interaction with the enzyme.

The flexibility of the three-carbon chain allows the molecule to adopt various conformations, one of which will be the "bioactive conformation" that fits optimally into the binding pocket. This conformational flexibility is crucial for navigating the entrance channel of the enzyme and establishing favorable interactions with amino acid residues. The length of the chain is also a determining factor; alterations can lead to suboptimal positioning of the pharmacophoric groups, thereby reducing binding affinity and efficacy.

Influence of Structural Modifications on Binding Affinity and Efficacy

Systematic structural modifications of this compound analogs have provided valuable insights into the requirements for potent and selective biological activity. These modifications typically involve substitutions on the methoxy group, alterations to the phenyl ring, and changes to the alkyl chain.

Replacing the methoxy group with other substituents can have a significant impact on the compound's properties. For example, replacing the electron-donating methoxy group with an electron-withdrawing group would alter the electronic character of the phenyl ring, which in turn can affect its interaction with the target protein. While direct studies on substitutions of the methoxy group in this compound itself are not extensively reported, related research on similar scaffolds provides valuable insights. For instance, in a series of fluorinated phenylcyclopropylamines, electron-donating groups like methoxy had no significant influence on MAO-A inhibition, whereas electron-withdrawing groups increased potency. nih.govresearchgate.net This suggests that the electronic properties of the substituent at this position are a key determinant of activity.

The electronic properties of the phenyl ring are critical for the binding of phenoxypropanamine derivatives to their biological targets. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can modulate the electron density of the aromatic ring, influencing its ability to participate in various non-covalent interactions such as π-π stacking and cation-π interactions.

Studies on analogs have consistently shown that the electronic nature of substituents on the phenyl ring affects biological activity. For example, in the development of inhibitors for the transcription factor FOXM1, it was found that the electronic properties of substituents on a phenyl ring were fundamental to inhibitory activity. mdpi.com Specifically, electron-withdrawing groups were shown to alter the electron density of the ring and its interactions with key residues in the DNA-binding domain of FOXM1. mdpi.com In the context of MAO inhibitors, research on fluorinated phenylcyclopropylamines revealed that electron-withdrawing para-substituents increased the potency of MAO-A inhibition. nih.govresearchgate.net Conversely, for tyramine (B21549) oxidase, another amine oxidase, electron-donating groups on the phenyl ring enhanced inhibitory activity, while electron-withdrawing groups decreased it. nih.gov This highlights how the nature of the substituent can be tailored to achieve selectivity for different enzymes.

Table 1: Effect of Phenyl Ring Substituents on MAO-A Inhibition in trans-2-aryl-2-fluoro-cyclopropylamines

| Substituent (para-position) | Nature | Impact on MAO-A Inhibition |

| -H | Neutral | Baseline Activity |

| -CH3 | Electron-Donating | No significant influence |

| -OCH3 | Electron-Donating | No significant influence |

| -F | Electron-Withdrawing | Increased Potency |

| -Cl | Electron-Withdrawing | Increased Potency |

| -CF3 | Strongly Electron-Withdrawing | Increased Potency |

Data derived from studies on fluorinated phenylcyclopropylamine analogs. nih.govresearchgate.net

The length and branching of the alkyl chain connecting the phenoxy ring and the amine group are critical for optimal interaction with the target. Variations in chain length can alter the distance between the key pharmacophoric groups, potentially leading to a loss of binding affinity if the optimal spacing is not maintained.

For instance, in the case of MAO inhibitors, the length of the side chain is crucial. MAO-A is reportedly unable to oxidize arylalkylamine analogs with an extended side chain. nih.gov This suggests that a specific chain length is required for the substrate to be properly accommodated within the active site for the enzymatic reaction to occur.

Branching on the alkyl chain can introduce steric hindrance and also affect the conformational flexibility of the molecule. This can be beneficial or detrimental depending on the topology of the binding site. While specific data on branched analogs of this compound is limited, the principle remains that any alteration to the linker must be compatible with the spatial constraints of the target's binding pocket to maintain or improve activity.

The introduction of a cyclopropane (B1198618) ring into the structure of bioactive molecules is a common strategy in medicinal chemistry to introduce conformational rigidity and explore new interactions with the target. In the context of amine oxidase inhibitors, the 2-phenylcyclopropylamine scaffold, as seen in the drug tranylcypromine, is a well-established pharmacophore.

The introduction of a cyclopropane ring into analogs of this compound would significantly alter the geometry and flexibility of the linker. Studies on fluorinated phenylcyclopropylamines have shown that the stereochemistry of the cyclopropane ring (cis vs. trans) has a profound effect on activity and selectivity for MAO-A and MAO-B. nih.gov The trans-isomers are generally more potent inhibitors of MAO-A, while the less active cis-isomers tend to be more selective for MAO-B. nih.gov This stereochemical dependence underscores the precise geometric requirements for effective binding within the enzyme's active site. The rigid nature of the cyclopropane ring, compared to the flexible propan-1-amine chain, would force the phenyl and amine moieties into a more defined spatial arrangement, which can lead to enhanced binding affinity if that arrangement is optimal for the target.

Design Principles for Selective Ligands Targeting Specific Receptors (e.g., Serotonin (B10506) Receptors)

The rational design of selective ligands for specific serotonin (5-HT) receptor subtypes is a critical endeavor in medicinal chemistry, aiming to develop therapeutics with improved efficacy and reduced side effects. The aryloxypropanamine scaffold, of which this compound is a prime example, has proven to be a versatile template for developing such ligands. Structure-activity relationship (SAR) studies on this and related chemical classes have elucidated several key design principles that govern affinity and selectivity for various serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.

The development of selective serotonin reuptake inhibitors (SSRIs) and other serotonergic agents has been significantly influenced by understanding the SAR of 3-phenoxy-3-phenylpropan-1-amine (PPPA) derivatives. This scaffold is the foundation for several successful drugs. For instance, substitutions on the phenoxy and phenyl rings, as well as modifications to the amine functionality, have been shown to drastically alter the pharmacological profile, shifting activity between serotonin and norepinephrine (B1679862) reuptake inhibition. wikipedia.org

Key structural features of the aryloxypropanamine scaffold that are manipulated in rational drug design include the nature and position of substituents on the aromatic ring, the length and composition of the alkyl chain, and the substitution pattern of the terminal amine.

Aromatic Ring Modifications:

Substituents on the phenoxy ring play a crucial role in modulating receptor affinity and selectivity. For example, in a series of 1-[2-(2-phenylethyl)phenoxy]ethylpyrrolidine derivatives, the presence and position of a methoxy group on a phenyl ring influenced the affinity for the 5-HT2 receptor. Specifically, a methoxy group at the 3-position of a phenyl ring contributed to high 5-HT2 receptor affinity. nih.gov While optimal psychoactivity and receptor affinity are often observed with methoxy substituents at both the 2- and 5-positions of a phenylalkylamine, the 2,5-dimethoxy pattern is not an absolute requirement for high affinity at 5-HT2A receptors. researchgate.net

The following table illustrates how different substituents on the phenyl ring of various phenethylamine (B48288) and tryptamine (B22526) analogs can affect their binding affinity for 5-HT1A and 5-HT2A receptors. While not directly analogs of this compound, these findings provide valuable insights into the electronic and steric requirements for receptor binding.

| Compound | Core Scaffold | Substitution | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |

|---|---|---|---|---|

| Psilocin | Tryptamine | 4-OH | 130 | 59 |

| DOI | Phenethylamine | 2,5-di-MeO, 4-I | 1400 | 3.8 |

| TCB-2 | Phenethylamine | 2,5-di-MeO, 4-bromo | >10000 | 0.69 |

Alkyl Chain and Amine Modifications:

The nature of the alkyl chain and the terminal amine group are also critical determinants of pharmacological activity. In the development of dual 5-HT1A receptor antagonists and SSRIs, researchers have explored 1-aryloxy-3-piperidinylpropan-2-ols, which are structurally related to aryloxypropanamines. wikipedia.org The incorporation of a piperidine (B6355638) ring in place of a primary amine introduces conformational constraints and additional points of interaction within the receptor binding pocket.

Furthermore, N-substitution on the amine can dramatically influence selectivity. For instance, N-benzyl substitution in phenethylamines has been shown to improve binding and functional activity at 5-HT receptors, with N-(2-hydroxybenzyl) substituted compounds often exhibiting the highest affinities for the 5-HT2A receptor. researchgate.net

The following table presents data on a series of 5-substituted-2-aminotetralin analogs, which share some structural similarities with conformationally restricted aryloxypropanamines. These data highlight how modifications to the amine substituent can fine-tune selectivity between 5-HT1A and 5-HT7 receptors. nih.gov

| Compound | C5-Substituent | N-Substituent | h5-HT1A Ki (nM) | h5-HT7 Ki (nM) | Selectivity (5-HT1A/5-HT7) |

|---|---|---|---|---|---|

| Analog 1 | -H | -H | 1.5 | 18 | 0.08 |

| Analog 2 | -H | -CH3 | 0.8 | 32 | 0.03 |

| Analog 3 | -OCH3 | -H | 2.5 | 1.1 | 2.27 |

| Analog 4 | -OCH3 | -CH3 | 1.2 | 2.1 | 0.57 |

Preclinical Research and Therapeutic Potential

Applications in Pharmaceutical Synthesis and Drug Discovery

As a building block in organic synthesis, 3-(4-Methoxyphenoxy)propan-1-amine is instrumental in the creation of a wide array of more complex molecules. chemicalbook.com Its amine and phenoxy ether moieties are reactive functional groups that allow it to participate in various chemical reactions, facilitating the synthesis of new pharmaceutical candidates. lookchem.com The compound's structure, particularly the presence of the 4-methoxyphenoxy group, can enhance solubility and the potential for interaction with biological targets. Medicinal chemists utilize this compound in the development of key intermediates and Active Pharmaceutical Ingredients (APIs). lookchem.com

Development of Compounds for Neurological Disorders

The structural similarity of this compound to certain neurotransmitters has made it a person of interest in the development of treatments for neurological conditions. Research has indicated that modifications to its core structure can lead to compounds with significant activity at receptors implicated in neurological function.

In the field of antidepressant research, the scaffold of this compound has been explored for its potential to modulate serotonin (B10506) receptors. Studies have suggested that altering the methoxyphenoxy group can improve the binding affinity of derivative compounds to these receptors, which is a key mechanism for Selective Serotonin Reuptake Inhibitors (SSRIs). For instance, a novel compound, 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, which is a putative trace amine receptor modulator, has shown antidepressant-like effects in preclinical models by modulating norepinephrine (B1679862), serotonin, and dopamine (B1211576) levels. nih.gov

The potential for developing anxiolytic (anti-anxiety) agents from this chemical base has also been a subject of investigation. The modulation of receptor activity, a possibility suggested by the compound's structure, is a common strategy in the creation of new treatments for anxiety disorders.

Cardiovascular Disease Research Applications

While direct applications in cardiovascular disease research are less prominently documented in publicly available literature, the foundational role of this compound in synthesizing diverse bioactive molecules suggests its potential utility in this area as well. The development of novel compounds targeting cardiovascular pathways often relies on versatile chemical building blocks.

Investigation in Oncology (e.g., STAT3 Inhibitors, PARP1/BRD4 Co-targeting)

In the realm of oncology, research has pointed to the utility of derivatives containing the methoxyphenoxy moiety. One study found that such derivatives could effectively induce apoptosis and arrest the cell cycle in the S phase in a dose-dependent manner.

Further research into cancer therapeutics has focused on specific molecular targets. For example, Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that is often over-activated in various cancers, including pancreatic cancer. nih.gov Inhibitors of STAT3 are being investigated as potential cancer therapies. nih.gov While direct use of this compound as a STAT3 inhibitor is not specified, its role as a synthetic precursor allows for the creation of more complex molecules that could target this pathway.

Similarly, the dual targeting of Poly(ADP-ribose) polymerase 1 (PARP1) and Bromodomain-containing protein 4 (BRD4) has emerged as a promising strategy in cancer treatment. researchgate.net The development of inhibitors that can simultaneously block both of these proteins often involves the use of core chemical structures that can be modified to interact with the respective binding sites. researchgate.net

Antimicrobial Agent Development

The potential of this compound extends to the development of new antimicrobial agents. Its chemical structure can be incorporated into larger molecules designed to interfere with the metabolic processes of bacteria, thereby inhibiting their growth. Research into new antimicrobial agents often involves the synthesis of novel compounds derived from versatile chemical scaffolds, a role that this compound is well-suited to fill. For example, new quinazolin-4(3H)-one derivatives incorporating pyrazole (B372694) moieties have been synthesized and evaluated for their antimicrobial activity, with some showing promise by targeting DNA gyrase. mdpi.com Another area of research has focused on 1,3,4-oxadiazole (B1194373) derivatives as potential antimicrobial agents due to their ability to interact with various microbial targets. nih.gov

Interactive Data Table: Research Applications of this compound Derivatives

| Research Area | Therapeutic Target/Application | Key Findings |

| Neurological Disorders | Serotonin Receptors | Modifications to the methoxyphenoxy group can enhance binding affinity, relevant for SSRI development. |

| Oncology | Cell Cycle Proliferation | Derivatives with a methoxyphenoxy moiety have been shown to arrest the cell cycle and induce apoptosis. |

| Antimicrobial Agents | Bacterial Metabolic Processes | The compound's structure can be used to create agents that inhibit bacterial growth. |

Development of Pesticides and Agrochemicals

The utility of this compound in the agrochemical industry lies in its role as a precursor for creating new active ingredients. While detailed public research on specific pesticides directly synthesized from this compound is limited, its structural motifs are present in several classes of fungicides. The general strategy involves modifying the amine group and the aromatic ring to optimize the compound's efficacy against specific plant pathogens, its systemic properties within the plant, and its environmental profile.

Research in the broader category of phenoxy amine derivatives has led to the development of fungicides with significant activity against a range of plant diseases. For instance, derivatives of similar structures have been shown to be effective against common fungal pathogens. The development of novel fungicides often involves the synthesis of a series of related compounds, followed by screening for their biological activity.

One area of investigation has been the synthesis of amide derivatives from phenoxy amine precursors. By reacting the amine group of compounds like this compound with various carboxylic acids or their derivatives, researchers can generate a diverse library of candidate fungicides. These new molecules are then tested for their ability to inhibit the growth of economically important fungi.

Hypothetical Fungicidal Activity Data for a Derivative of this compound

| Target Pathogen | Disease | Host Plant | Efficacy (% Inhibition) |

| Botrytis cinerea | Gray Mold | Strawberry | 85 |

| Erysiphe graminis | Powdery Mildew | Wheat | 92 |

| Phytophthora infestans | Late Blight | Tomato | 78 |

| Puccinia triticina | Leaf Rust | Wheat | 88 |

| Mycosphaerella fijiensis | Black Sigatoka | Banana | 95 |

This table is for illustrative purposes only and does not represent actual experimental data for a specific, named pesticide derived from this compound.

The research process would involve synthesizing a novel compound, for example, by acylating the amine group of this compound. This new chemical entity would then be subjected to a battery of in vitro and in vivo tests to determine its fungicidal spectrum and potency. Promising candidates would then undergo further development, including formulation optimization and field trials.

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-(4-Methoxyphenoxy)propan-1-amine, ensuring all atoms are correctly positioned within the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of this compound. The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in the molecule.

While specific spectral data is often proprietary to manufacturers, the expected ¹H NMR signals for this compound can be predicted based on its structure. The aromatic protons on the methoxy-substituted benzene (B151609) ring would appear as distinct doublets in the aromatic region (typically δ 6.8-7.0 ppm). The methoxy (B1213986) group (–OCH₃) protons would yield a sharp singlet around δ 3.7-3.8 ppm. The protons of the propyl chain would present as multiplets: the two protons adjacent to the oxygen (–O–CH₂–) would be downfield due to the oxygen's electron-withdrawing effect, the two protons next to the amine group (–CH₂–NH₂) would be further upfield, and the central methylene (B1212753) group (–CH₂–) would appear as a multiplet in between. The two protons of the primary amine (–NH₂) would typically appear as a broad singlet. Commercial suppliers confirm the availability of ¹H NMR data to verify the structure of their products. guiding-bio.comambeed.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (2H, ortho to -OPr) | ~6.8-6.9 | Doublet (d) |

| Aromatic (2H, meta to -OPr) | ~6.8-6.9 | Doublet (d) |

| Methoxy (-OCH₃) | ~3.77 | Singlet (s) |

| Methylene (-O-CH₂-) | ~4.0 | Triplet (t) |

| Methylene (-CH₂-CH₂-N) | ~2.0 | Multiplet (m) |

| Methylene (-CH₂-NH₂) | ~2.9 | Triplet (t) |

| Amine (-NH₂) | Variable, broad | Singlet (s, broad) |

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition of this compound. This technique measures the mass-to-charge ratio of an ion with extremely high accuracy, allowing for the determination of its molecular formula.

For this compound, the molecular formula is C₁₀H₁₅NO₂. chemicalbook.comchemspider.comcymitquimica.com HRMS analysis would typically be performed on the protonated molecule, [M+H]⁺. The calculated exact mass for this ion (C₁₀H₁₆NO₂⁺) is 182.1176. The experimental measurement of a mass value that corresponds to this calculated value within a very narrow margin (typically <5 ppm) provides unambiguous confirmation of the compound's elemental formula.

Chromatographic Purification Techniques

Purification is a critical step following the synthesis of this compound to remove unreacted starting materials, byproducts, and other impurities.

Column chromatography is a standard method for purifying organic compounds. cymitquimica.com However, the purification of amines like this compound on standard silica (B1680970) gel presents a challenge. The basic amine group can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica, leading to poor separation, peak tailing, and potential degradation of the compound. biotage.combiotage.com

To overcome these issues, several strategies are employed:

Modified Mobile Phase : A common approach involves adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521), to the eluent (e.g., a dichloromethane/methanol mixture). This competing base neutralizes the acidic sites on the silica, allowing the desired amine to elute more cleanly. biotage.com

Amine-Functionalized Silica : An alternative is to use a stationary phase that has been chemically modified with amino groups. These columns, such as Biotage® KP-NH, provide a basic surface that minimizes the undesirable interactions with the analyte, often allowing for simpler elution systems like hexane/ethyl acetate (B1210297) gradients. biotage.com

Recrystallization is another powerful technique for purifying solid compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A specific protocol for the recrystallization of this compound involves using a mixed solvent system of ethanol (B145695) and water in a 4:1 volume ratio. This process has been reported to yield a recovery of 70–75% of the purified product.

Purity Assessment and Quality Control

Ensuring the purity of this compound is essential for its use in research and synthesis. Various analytical methods are used for quality control, with commercial suppliers often offering the compound at purities of 95%, 97%, 98%, or 99%. guiding-bio.comchemicalbook.comcymitquimica.comlookchem.com

Key methods for purity assessment include:

Gas Chromatography (GC) : This technique is well-suited for analyzing volatile and thermally stable compounds like amines. It separates components of a mixture based on their partitioning between a stationary phase and a mobile gas phase. By comparing the peak area of the target compound to the total area of all peaks in the chromatogram, a quantitative measure of purity can be obtained. The analysis of ethanolamines by GC can be challenging due to their reactivity, but methods using specialized columns like Tenax-GC have been developed to handle these compounds effectively. bre.com

High-Performance Liquid Chromatography (HPLC) : HPLC is another cornerstone of purity analysis, and suppliers often provide HPLC data to certify their products. guiding-bio.com

Differential Scanning Calorimetry (DSC) : DSC is used to validate the melting point of the compound, which is a key physical property and an indicator of purity. Impurities typically depress and broaden the melting range. This compound has a reported melting point of 36–37°C.

Table 2: Summary of Analytical and Purification Methodologies

| Purpose | Technique | Details/Typical Conditions |

| Structural Elucidation | ¹H NMR Spectroscopy | Confirms proton framework and connectivity. |

| High-Resolution Mass Spectrometry (HRMS) | Confirms elemental formula (Expected [M+H]⁺: 182.1176 for C₁₀H₁₆NO₂⁺). | |

| Purification | Column Chromatography | Silica gel with modified eluents (e.g., DCM/MeOH + triethylamine) or amine-functionalized silica. biotage.combiotage.com |

| Recrystallization | Solvent System: Ethanol/water (4:1 v/v). | |

| Purity Assessment | Gas Chromatography (GC) | Quantifies purity by peak area percentage. |

| High-Performance Liquid Chromatography (HPLC) | Standard technique for quality control. guiding-bio.com | |

| Differential Scanning Calorimetry (DSC) | Validates melting point (36–37°C) as an indicator of purity. |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(4-Methoxyphenoxy)propan-1-amine and its derivatives, molecular docking simulations have been instrumental in identifying and characterizing their interactions with specific biological targets.